4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide
Description
This compound is a benzamide derivative featuring a 4-bromo-substituted benzene ring connected via an amide bond to a complex heterocyclic moiety: a thieno[2,3-c]pyridine scaffold.
Properties
IUPAC Name |
4-bromo-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3OS/c1-18(2)9-13-14(10-21)17(25-15(13)19(3,4)23-18)22-16(24)11-5-7-12(20)8-6-11/h5-8,23H,9H2,1-4H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPBCOLNFVIGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule comprises two primary subunits:
- Thieno[2,3-c]pyridine core with 3-cyano and 5,5,7,7-tetramethyl substituents.
- 4-Bromobenzamide moiety linked via an amide bond.
Retrosynthetic disconnection suggests the following intermediates:
- Intermediate A : 3-Cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine.
- Intermediate B : 4-Bromobenzoyl chloride.
Coupling these intermediates via amide bond formation yields the final product.
Synthesis of the Thieno[2,3-c]Pyridine Core
Cyclocondensation of Thiophene Derivatives
The thieno[2,3-c]pyridine scaffold is constructed via cyclocondensation reactions. A representative protocol involves:
- Starting Material : Methyl 3-amino-5-bromothiophene-2-carboxylate.
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under nitrogen, yielding tert-butyl (5-bromo-2-(methoxycarbonyl)thiophen-3-yl)carbamate.
- Hydrolysis : Treatment with aqueous potassium hydroxide (KOH) converts the ester to a carboxylic acid.
- Amide Formation : Condensation with ammonium bicarbonate (NH₄HCO₃) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIEA) to form the primary amide.
- Deprotection : Trifluoroacetic acid (TFA)-mediated removal of the Boc group, yielding 3-amino-5-bromothiophene-2-carboxamide.
Table 1: Reaction Conditions for Thieno[2,3-c]Pyridine Core Synthesis
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Boc Protection | Boc₂O, THF, N₂ | 0°C → rt | 12 h | 85% |
| Hydrolysis | 2M KOH, MeOH/H₂O | Reflux | 3 h | 92% |
| Amide Formation | NH₄HCO₃, HATU, DIEA | rt | 6 h | 78% |
| Deprotection | TFA/DCM (1:1) | rt | 2 h | 95% |
Cyclization to Form the Tetramethyl Substituents
Cyclization of 3-amino-5-bromothiophene-2-carboxamide with 2,2,6,6-tetramethylcyclohexanone in the presence of p-toluenesulfonic acid (PTSA) generates the 5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine framework. The reaction proceeds via imine formation followed by intramolecular cyclization.
Introduction of the Cyano Group
Nitrile Formation via Sandmeyer Reaction
The 3-cyano substituent is introduced via a modified Sandmeyer reaction:
- Diazotization : Treatment of Intermediate A with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.
- Cyanation : Reaction with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 80°C, yielding 3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine.
Table 2: Cyanation Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | DMF |
| Catalyst | CuCN |
| Yield | 68% |
Synthesis of 4-Bromobenzoyl Chloride
Amide Coupling Reaction
Activation and Coupling
The final step involves coupling 3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine with 4-bromobenzoyl chloride:
- Activation : 4-Bromobenzoyl chloride is activated using thionyl chloride (SOCl₂) to enhance electrophilicity.
- Coupling : Reaction with the amine intermediate in anhydrous dichloromethane (DCM) and triethylamine (Et₃N) as a base, yielding the target compound.
Table 3: Amide Coupling Optimization
| Condition | Variation | Yield |
|---|---|---|
| Base | Et₃N vs. pyridine | 82% vs. 74% |
| Solvent | DCM vs. THF | 82% vs. 68% |
| Temperature | 0°C vs. rt | 75% vs. 82% |
Challenges and Optimization Strategies
Regioselectivity in Cyclization
The tetramethylcyclohexanone-mediated cyclization requires strict moisture control to prevent hydrolysis of the imine intermediate. Anhydrous conditions using molecular sieves improve yields to >90%.
Purification of the Final Product
Silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (4:1) achieves >98% purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups to the molecule.
Scientific Research Applications
4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers may study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical tool.
Medicine: The compound’s potential therapeutic properties can be explored, including its ability to interact with specific molecular targets in the body.
Industry: The compound may have applications in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins, enzymes, or receptors, leading to changes in cellular processes. The exact pathways and targets involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- Core Benzamide Group : All compared compounds share a benzamide backbone. The target compound’s 4-bromo substitution on the benzene ring is analogous to 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) (), which includes additional electron-withdrawing substituents (fluoro) .
- Heterocyclic Amine Moiety: The target’s thieno[2,3-c]pyridine ring differs from pyridin-2-yl () and pyrazolo[3,4-b]pyridin-3-yl (). The fused thiophene-pyridine system may enhance π-stacking interactions compared to simpler pyridine derivatives . Substituents on the heterocycle: The target’s tetramethyl and cyano groups contrast with the methyl groups in compound 35 () and dimethylpyrazole in compound 7d (). These groups influence steric hindrance and electronic properties .
Physicochemical Properties
- Melting Points :
- compounds (17, 18) show m.p. ranges of 129–161°C, influenced by sulfonamide groups and bulky substituents .
- Compound 7d () has a m.p. of 150–152°C, typical for benzamides with pyrazolopyridine moieties .
- The target’s tetramethyl groups may elevate its m.p. due to improved crystallinity, though this is speculative.
Spectroscopic Data
- IR Spectroscopy: Amide C=O stretches in analogs (e.g., 1670 cm⁻¹ in and ) suggest the target would exhibit a similar peak . The cyano group (-CN) in the target may introduce a sharp ~2200 cm⁻¹ peak, absent in other compounds.
- NMR Spectroscopy :
Data Table: Comparison of Structural and Spectroscopic Features
Biological Activity
4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure:
- Chemical Formula : C22H24BrN3OS
- Molecular Weight : 420.4594 g/mol
The presence of a bromine atom and a cyano group in its structure suggests potential interactions with biological targets that may lead to various pharmacological effects.
Research indicates that compounds similar to this compound often act through modulation of specific receptors or enzymes involved in disease pathways. The following mechanisms have been observed:
- Receptor Modulation : Compounds with similar structures have shown activity as receptor modulators (e.g., mGlu7 NAMs) which can influence neurotransmitter systems in the brain .
- Kinase Inhibition : Certain benzamide derivatives exhibit inhibitory effects on kinases involved in cancer progression. For instance, some derivatives have been reported to inhibit RET kinase activity effectively .
- Antitumor Activity : The compound's structural features may contribute to its potential antitumor properties by inducing apoptosis in cancer cells or inhibiting cell proliferation.
Anticancer Properties
Several studies have highlighted the anticancer potential of benzamide derivatives. For example:
- Case Study 1 : A series of 4-chloro-benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase. The most potent compound exhibited significant inhibition in vitro and showed promise for further development as a cancer therapeutic agent .
| Compound | RET Kinase Inhibition (%) | IC50 (µM) |
|---|---|---|
| I-8 | 85 | 0.5 |
| I-9 | 75 | 1.0 |
Neuroprotective Effects
The neuroprotective effects of similar compounds have also been documented:
- Case Study 2 : In models of neurodegeneration, compounds structurally related to this compound demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The lipophilicity due to the aromatic rings may enhance absorption through biological membranes.
- Metabolism : Preliminary studies suggest that metabolic pathways may involve cytochrome P450 enzymes.
- Excretion : Renal excretion is likely due to the polar nature of some metabolites.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyridin-2-yl}benzamide?
The synthesis typically involves multi-step reactions starting with functionalization of the thieno[2,3-c]pyridine core. Key steps include:
- Cyclocondensation : Formation of the tetrahydrothienopyridine scaffold via cyclization of cyano-substituted precursors under basic conditions (e.g., NaH in DMF) .
- Amide Coupling : Reaction of the amine-functionalized thienopyridine intermediate with 4-bromobenzoyl chloride using coupling agents like EDC/HOBt .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization from ethanol to isolate the pure product.
Characterization via / NMR and ESI-MS is critical to confirm structural integrity .
Q. How can researchers validate the structural identity of this compound?
Use a combination of spectroscopic and spectrometric techniques:
- NMR : NMR should show peaks for the tetramethyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 7.5–8.2 ppm), and the cyano group (δ ~3.1 ppm) .
- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z ~483.9 (exact mass depends on isotopic bromine distribution) .
- IR Spectroscopy : Confirm the presence of C≡N (2250 cm) and amide C=O (1650 cm) stretches .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Screen derivatives against target proteins (e.g., microbial enzymes) using software like AutoDock Vina to predict binding affinities .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., bromo vs. chloro) with reactivity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .
Q. How should researchers resolve contradictions in reported biological activity data for thienopyridine derivatives?
- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC assays against S. aureus ATCC 25923 using broth microdilution) .
- Meta-Analysis : Pool data from multiple sources to identify trends (e.g., electron-withdrawing substituents correlating with antifungal activity) .
- Mechanistic Studies : Use knockout bacterial strains or enzyme inhibition assays to isolate target-specific effects .
Q. What strategies optimize reaction yields for brominated benzamide derivatives?
- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance solubility of aromatic intermediates .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling if further functionalization is needed .
- Temperature Control : Maintain reactions at 60–80°C to balance reaction rate and byproduct formation .
Methodological Considerations
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Expected Data | Reference |
|---|---|---|
| NMR | δ 1.2–1.4 (12H, s, 4×CH), δ 7.6–8.1 (4H, m, Ar-H), δ 3.1 (1H, s, CN) | |
| ESI-MS | [M+H] = 483.9 (calc. for CHBrNOS) | |
| IR | Peaks at 2250 cm (C≡N), 1650 cm (C=O) |
Q. Table 2: Common Synthetic Challenges and Solutions
| Issue | Solution |
|---|---|
| Low cyclization yields | Use NaH as a base in DMF at 80°C for 12 hours |
| Impurities in amide coupling | Purify via gradient column chromatography (hexane:EtOAc 3:1 → 1:1) |
| Bromine substitution variability | Control stoichiometry of bromobenzoyl chloride (1.2 eq. excess) |
Notes for Rigorous Research
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, humidity control) to ensure reproducibility .
- Ethical Compliance : Use in-vitro models only; no in-vivo applications without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
